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Compound of Interest

Compound Name: 5-Bromo-1-methyl-1H-indazole

Cat. No.: B109465

An In-depth Technical Guide to 5-Bromo-1-
methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-indazole is a halogenated heterocyclic compound that has garnered
significant interest within the scientific community, particularly in the fields of medicinal
chemistry and drug discovery. Its structural motif, featuring an indazole core substituted with a
bromine atom and a methyl group, makes it a versatile building block for the synthesis of a
wide array of more complex molecules with potential therapeutic applications. This technical
guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-
1-methyl-1H-indazole, detailed experimental protocols for its synthesis and analysis, and an
exploration of its relevance in chemical and biological research.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 5-Bromo-1-methyl-1H-indazole is
presented below. These properties are crucial for its handling, characterization, and application
in synthetic chemistry.
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Property Value Reference
Molecular Formula CsH7BrN2 [1]
Molecular Weight 211.06 g/mol [1]

CAS Number 465529-57-1 [1]

Melting Point 111-112 °C [1]

Boiling Point (Predicted) 293.6 +13.0°C [1]

Density (Predicted) 1.60 + 0.1 g/cm3 [1]
Appearance Solid

Solubility Insoluble in water.

Synthesis and Purification

The primary synthetic route to 5-Bromo-1-methyl-1H-indazole involves the methylation of 5-

bromo-1H-indazole. While various methylation strategies can be employed, a common

laboratory-scale procedure is outlined below.

Experimental Protocol: Synthesis of 5-Bromo-1-methyl-

1H-indazole

Materials:

¢ 5-Bromo-1H-indazole

« Methyl iodide (CHsl)

e Sodium hydride (NaH)

e Anhydrous Tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution

o Ethyl acetate
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Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na2S0a)

Silica gel for column chromatography

Hexane

Ethyl acetate
Procedure:

o Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon
or nitrogen), dissolve 5-bromo-1H-indazole in anhydrous THF.

o Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (60%
dispersion in mineral oil) portion-wise to the stirred solution. The reaction mixture will be
stirred at this temperature for approximately 30 minutes to allow for the formation of the
indazolide anion.

o Methylation: Add methyl iodide dropwise to the reaction mixture at 0 °C. After the addition is
complete, allow the reaction to warm to room temperature and stir for several hours,
monitoring the reaction progress by thin-layer chromatography (TLC).

o Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated
agueous NHa4Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the
organic layers, wash with brine, dry over anhydrous Na=SOa, and filter.

 Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl
acetate in hexane to afford pure 5-Bromo-1-methyl-1H-indazole.

Logical Workflow for Synthesis:
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Starting Materials

5-Bromo-1H-indazole Sodium Hydride Anhydrous THF Methyl lodide
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Caption: Synthetic workflow for 5-Bromo-1-methyl-1H-indazole.
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Spectroscopic and Analytical Data

Comprehensive spectroscopic analysis is essential for the unambiguous identification and
characterization of 5-Bromo-1-methyl-1H-indazole. While a complete set of publicly available
spectra for this specific compound is limited, typical spectral features can be predicted based
on its structure and data from analogous compounds.

Workflow for Spectroscopic Analysis:

(sampie )
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Caption: Analytical workflow for 5-Bromo-1-methyl-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the indazole ring and a singlet for the N-methyl group. The chemical shifts and
coupling patterns of the aromatic protons would be influenced by the positions of the bromo
and methyl substituents.

e 13C NMR: The carbon NMR spectrum will provide information on the number and types of
carbon atoms in the molecule. The spectrum should display signals corresponding to the
eight carbon atoms, with the chemical shifts indicating their electronic environment.

Infrared (IR) Spectroscopy
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The IR spectrum of 5-Bromo-1-methyl-1H-indazole would exhibit characteristic absorption
bands corresponding to the various functional groups present in the molecule. Key expected
absorptions include:

C-H stretching vibrations for the aromatic and methyl groups.

C=C and C=N stretching vibrations within the aromatic indazole ring system.

C-N stretching vibrations.

C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental
composition of the compound. The mass spectrum of 5-Bromo-1-methyl-1H-indazole is
expected to show a molecular ion peak [M]* and a characteristic isotopic pattern [M+2]* of
approximately equal intensity, which is indicative of the presence of a single bromine atom.

Chemical Reactivity and Stability

The chemical reactivity of 5-Bromo-1-methyl-1H-indazole is largely dictated by the indazole
ring system and the bromo substituent. The bromine atom at the 5-position serves as a
versatile handle for a variety of chemical transformations, most notably palladium-catalyzed
cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
These reactions allow for the introduction of a wide range of substituents at this position,
enabling the synthesis of diverse libraries of indazole derivatives for further investigation.

The N-methyl group at the 1-position blocks one of the two potential sites for N-alkylation,
which can simplify subsequent reactions by preventing the formation of isomeric products that
can arise from the tautomerism of the unsubstituted indazole core.

The compound should be stored in a cool, dry place away from light to ensure its stability.

Biological and Pharmaceutical Relevance

While specific signaling pathways directly modulated by 5-Bromo-1-methyl-1H-indazole are
not extensively documented in publicly available literature, the broader class of indazole-
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containing molecules is of significant interest in drug discovery. Indazole derivatives have been
reported to exhibit a wide range of biological activities, including but not limited to, anti-cancer,
anti-inflammatory, and antiviral properties.

The indazole scaffold is considered a "privileged structure” in medicinal chemistry, meaning it is
a molecular framework that is capable of binding to multiple biological targets. Therefore, 5-
Bromo-1-methyl-1H-indazole serves as a valuable starting material for the synthesis of novel
compounds that can be screened for activity against various enzymes, receptors, and signaling
pathways implicated in human diseases. Its utility lies in its potential to be elaborated into more
complex molecules with tailored pharmacological profiles.

Logical Relationship in Drug Discovery:
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Caption: Role in the drug discovery process.

Conclusion

5-Bromo-1-methyl-1H-indazole is a key heterocyclic building block with significant potential in
synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled
with its versatile reactivity, make it an attractive starting material for the development of novel
compounds with potential therapeutic value. This technical guide has provided a foundational
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understanding of this compound, from its synthesis and characterization to its potential
applications in research and drug discovery. Further exploration of its biological activities and
the signaling pathways it may modulate will undoubtedly continue to be an active area of
investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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